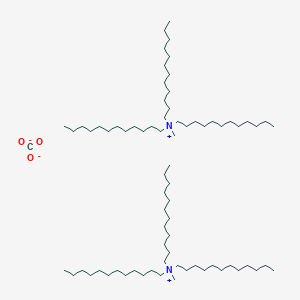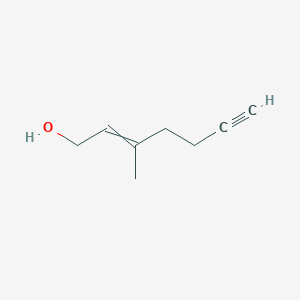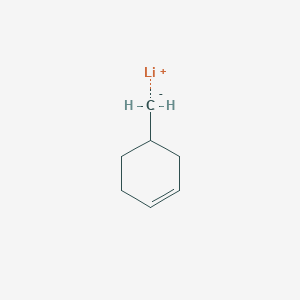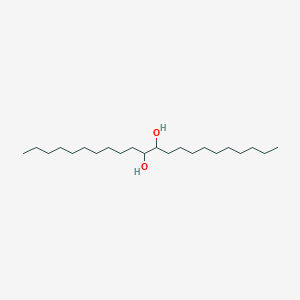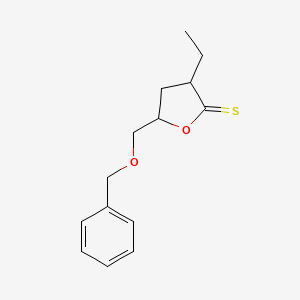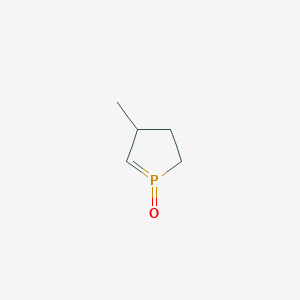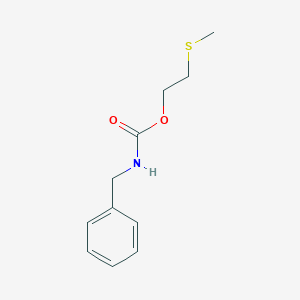
2-(Methylsulfanyl)ethyl benzylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)ethyl benzylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a benzyl group attached to a carbamate moiety, with a 2-(methylsulfanyl)ethyl substituent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)ethyl benzylcarbamate can be achieved through a one-pot reaction involving carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere . Another approach involves the reaction of N-substituted carbamoyl chlorides with substituted phenols .
Industrial Production Methods
Industrial production of carbamates often involves the use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions. This method exhibits broad functional group tolerance and streamlined workup procedures .
化学反应分析
Types of Reactions
2-(Methylsulfanyl)ethyl benzylcarbamate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
科学研究应用
2-(Methylsulfanyl)ethyl benzylcarbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a chelating agent for metal ions in biological systems.
Medicine: Explored for its potential use in radiopharmaceutical applications.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
作用机制
The mechanism of action of 2-(Methylsulfanyl)ethyl benzylcarbamate involves the formation of stable complexes with metal ions. The sulfur and nitrogen atoms in the compound coordinate with metal ions, forming stable chelates. This coordination can influence various biochemical pathways and molecular targets, depending on the specific metal ion involved .
相似化合物的比较
Similar Compounds
- 1,5,9-Tris(2-methylsulfanyl)ethyl-1,5,9-triazacyclododecane (TACD3S)
- 1,4,7,10-Tetrakis(2-methylsulfanyl)ethyl-1,4,7,10-tetrazacyclotridecane (TRI4S)
- 1,4,8,11-Tetrakis(2-methylsulfanyl)ethyl-1,4,8,11-tetrazacyclotetradecane (TE4S)
Uniqueness
2-(Methylsulfanyl)ethyl benzylcarbamate is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in applications such as radiopharmaceuticals and metal ion chelation .
属性
CAS 编号 |
112380-51-5 |
|---|---|
分子式 |
C11H15NO2S |
分子量 |
225.31 g/mol |
IUPAC 名称 |
2-methylsulfanylethyl N-benzylcarbamate |
InChI |
InChI=1S/C11H15NO2S/c1-15-8-7-14-11(13)12-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13) |
InChI 键 |
GVYLMFLLMDRGOB-UHFFFAOYSA-N |
规范 SMILES |
CSCCOC(=O)NCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)

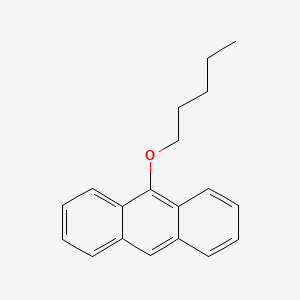
![3-(1-Iodoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14316379.png)


